molecular formula C13H13NO4S B2438654 6-Pyrrolidin-1-ylsulfonylchromen-2-one CAS No. 838900-19-9

6-Pyrrolidin-1-ylsulfonylchromen-2-one

Cat. No.: B2438654
CAS No.: 838900-19-9
M. Wt: 279.31
InChI Key: LPOXDFNCKZKHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Pyrrolidin-1-ylsulfonylchromen-2-one, also known as PSC-833, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as modulators of multidrug resistance (MDR) and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

A study by Lee et al. (2014) synthesized indolylsulfonylcinnamic hydroxamates, demonstrating that a compound with a 7-azaindole core exhibited potent antiproliferative activity against a range of human cancer cell lines. This compound functions as a histone deacetylase inhibitor, showing selectivity for histone deacetylase 6 (HDAC6) and suppressing tumor growth in colorectal HCT116 xenografts more effectively than standard treatments (Lee et al., 2014).

Coordination Chemistry

Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands. These compounds have found applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Antimicrobial and Antitubercular Studies

Patel et al. (2011) prepared a series of 6-amino-substituted pyridine-2-(1H)-ones by coupling substituted 6-(pyrrolidin-1-yl)-2(1H)-pyridinones with aryl diazonium chlorides, evaluating them for antibacterial, antifungal, and antitubercular activities (Patel, Sharma, & Rajani, 2011).

Synthesis of New Coumarin Derivatives

Al-Haiza et al. (2003) synthesized new coumarin derivatives, investigating their antimicrobial activity. This study adds to the understanding of coumarin's potential in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).

Potassium-Competitive Acid Blocker (P-CAB) Development

Arikawa et al. (2012) synthesized a novel pyrrole derivative as a potent P-CAB, highlighting its efficacy in treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases (Arikawa et al., 2012).

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-13-6-3-10-9-11(4-5-12(10)18-13)19(16,17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXDFNCKZKHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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